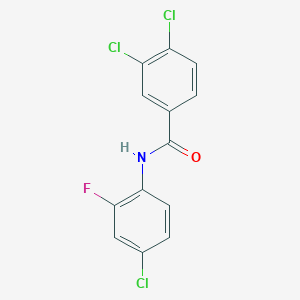

3,4-dichloro-N-(4-chloro-2-fluorophenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

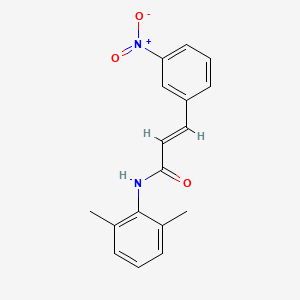

The synthesis of benzamide derivatives often involves the condensation of aniline derivatives with benzoyl chloride in aqueous or non-aqueous media. While the specific synthesis pathway for 3,4-dichloro-N-(4-chloro-2-fluorophenyl)benzamide is not detailed in the provided studies, similar compounds have been synthesized through such condensation reactions or through nucleophilic substitution reactions involving aromatic nucleophiles (Abbasi et al., 2014; Hsiao et al., 2000).

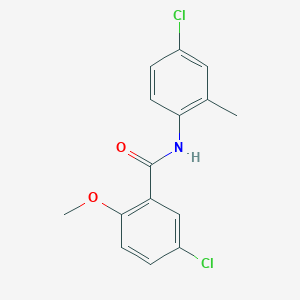

Molecular Structure Analysis

The molecular structure of benzamide derivatives has been extensively studied using techniques such as X-ray diffraction, NMR, and IR spectroscopy. These studies provide valuable information on the bond lengths, angles, and overall geometry of the molecule. For example, the crystal structure analysis of related benzamides reveals detailed insights into their geometric parameters, supporting the optimized geometrical structure with theoretical calculations (Demir et al., 2016).

Chemical Reactions and Properties

Benzamide derivatives participate in a variety of chemical reactions, including nucleophilic substitution and condensation reactions. Their chemical properties are influenced by substituents on the benzene ring, which can affect reactivity and interaction with other molecules. The synthesis and characterization of related compounds provide insight into the reactivity patterns and potential chemical applications of these molecules (Kato et al., 1992).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystal structure, can be determined through experimental studies. For instance, the crystal structure and solubility in various solvents are critical for understanding the material's applications and handling requirements. Studies on similar benzamides reveal that they can form dimorphs with different physical properties, which are significant for pharmaceutical applications (Chopra et al., 2008).

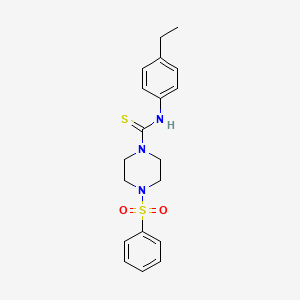

Chemical Properties Analysis

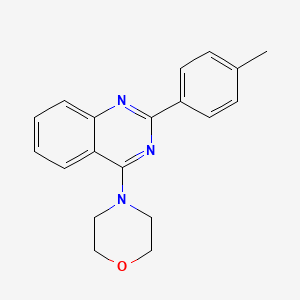

The chemical properties, including reactivity and stability, of this compound can be inferred from studies on similar compounds. These properties are essential for determining the compound's potential applications in chemical synthesis and pharmaceutical development. For example, the electronic properties and frontier molecular orbitals analyzed through DFT calculations provide insights into the chemical reactivity and interaction with biological molecules (Demir et al., 2015).

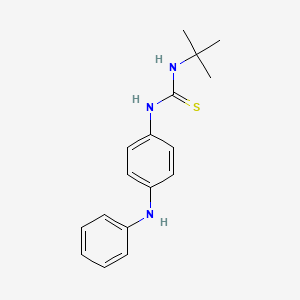

Wirkmechanismus

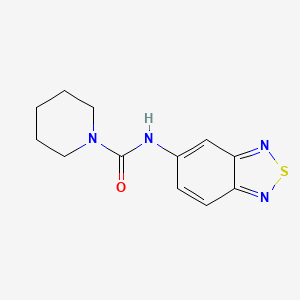

Target of Action

Similar compounds, such as indole and benzimidazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial activities .

Biochemical Pathways

It’s likely that this compound, like other benzamide derivatives, affects multiple pathways due to its potential interaction with various receptors . The downstream effects of these interactions would depend on the specific pathways and targets involved.

Result of Action

Given the wide range of biological activities associated with similar compounds, it’s plausible that this compound could have diverse molecular and cellular effects .

Eigenschaften

IUPAC Name |

3,4-dichloro-N-(4-chloro-2-fluorophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl3FNO/c14-8-2-4-12(11(17)6-8)18-13(19)7-1-3-9(15)10(16)5-7/h1-6H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBRDLBVJPLBZHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NC2=C(C=C(C=C2)Cl)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl3FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(1-cyclohexen-1-yl)ethyl]-5-(1H-pyrrol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5764550.png)

![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(5-isopropyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5764553.png)

![2-butyl-9-(methoxymethyl)-7-methyl-3-[(4-methylbenzylidene)amino]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5764576.png)

![N-{[(2-fluorophenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5764583.png)

![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]pyrrolidine](/img/structure/B5764584.png)

![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-methylphenyl acetate](/img/structure/B5764602.png)

![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5764610.png)

![3,4-dimethoxy-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5764616.png)